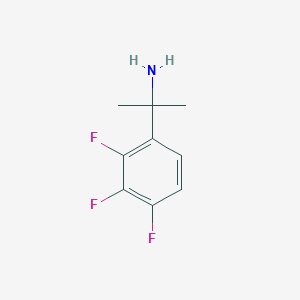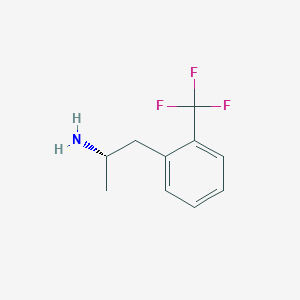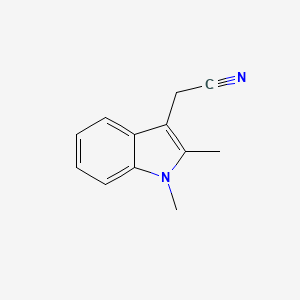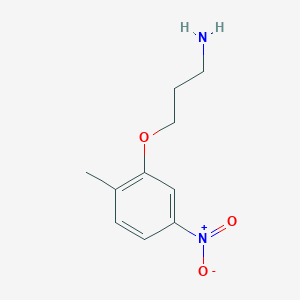
2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of dichlorophenyl and fluoropropanoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid typically involves the reaction of 2,3-dichlorobenzene with fluorinated reagents under controlled conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) to introduce the fluorine atom into the propanoic acid structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorophenylboronic acid: Another dichlorophenyl derivative with boronic acid functionality.
Cariprazine: A compound with a dichlorophenyl group used in psychiatric treatments.
Uniqueness
2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid is unique due to the presence of both dichlorophenyl and fluoropropanoic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H7Cl2FO2 |
|---|---|
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H7Cl2FO2/c1-9(12,8(13)14)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,14) |
Clé InChI |
BGQOCQRWGGEHQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)Cl)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
